![molecular formula C11H12N4O2 B2441424 N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 1203015-39-7](/img/structure/B2441424.png)
N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various chemical reactions. Unfortunately, specific synthesis procedures for “N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are not found in the available literature .Chemical Reactions Analysis
Understanding the chemical reactions that a compound can undergo is crucial for predicting its behavior and potential uses. Unfortunately, specific chemical reactions involving “N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are not found in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can provide valuable information about its stability, reactivity, and potential applications. Unfortunately, specific physical and chemical properties of “N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” are not found in the available literature.Scientific Research Applications
- In the realm of cancer research:
- Some derivatives of this compound displayed superior cytotoxic activities against cancer cell lines such as MCF-7 and HCT-116 . Their IC50 values ranged from 45–97 nM and 6–99 nM, respectively .
- Beyond antiviral and anticancer effects, indole derivatives have been investigated for various other activities:
Cytotoxicity Against Cancer Cells
Other Biological Activities
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. Unfortunately, specific information about the mechanism of action of “N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is not found in the available literature .
Future Directions
properties
IUPAC Name |
N-cyclopropyl-5-methyl-3-oxo-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-15-4-7(10(16)12-6-2-3-6)9-8(5-15)11(17)14-13-9/h4-6H,2-3H2,1H3,(H,12,16)(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNRLKIMDHBSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NNC2=O)C(=C1)C(=O)NC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopropyl-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
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